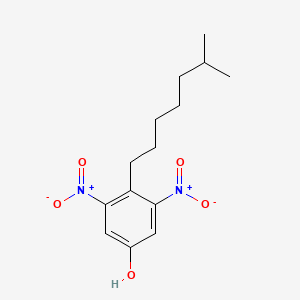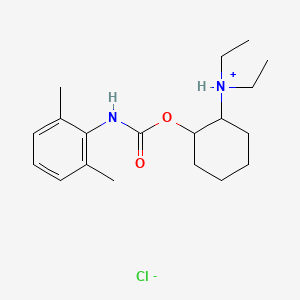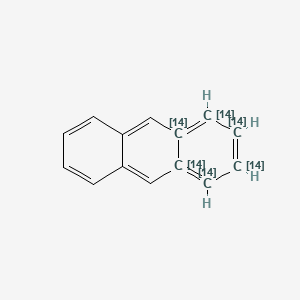
Anthracene-(1,2,3,4,4A,9A-14C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-(1,2,3,4,4A,9A-14C): is a radiolabeled compound with the molecular formula C14H10 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is labeled with carbon-14, a radioactive isotope, which makes it useful in various scientific research applications, particularly in tracing and studying chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene-(1,2,3,4,4A,9A-14C) typically involves the incorporation of carbon-14 into the anthracene molecule. This can be achieved through various synthetic routes, including:
Grignard Reaction: One common method involves the reaction of a carbon-14 labeled Grignard reagent with an appropriate anthracene precursor.
Friedel-Crafts Alkylation: Another method involves the alkylation of anthracene with a carbon-14 labeled alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of Anthracene-(1,2,3,4,4A,9A-14C) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Radiolabeling: Incorporation of carbon-14 into the anthracene structure.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound to achieve a high degree of labeling and purity.
化学反応の分析
Types of Reactions
Anthracene-(1,2,3,4,4A,9A-14C) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene to dihydroanthracene or tetrahydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene and tetrahydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学的研究の応用
Anthracene-(1,2,3,4,4A,9A-14C) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of anthracene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of anthracene-based drugs.
Industry: Applied in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Anthracene-(1,2,3,4,4A,9A-14C) depends on its application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, to trace metabolic pathways. The carbon-14 label allows for the detection and quantification of the compound and its metabolites using techniques such as liquid scintillation counting and autoradiography.
類似化合物との比較
Anthracene-(1,2,3,4,4A,9A-14C) can be compared with other radiolabeled polycyclic aromatic hydrocarbons, such as:
Phenanthrene-(9,10-14C): Similar in structure but with different labeling positions.
Naphthalene-(1,2-14C): A simpler two-ring structure with carbon-14 labeling.
Pyrene-(1,2,3,4-14C): A larger four-ring structure with carbon-14 labeling.
The uniqueness of Anthracene-(1,2,3,4,4A,9A-14C) lies in its specific labeling positions and its three-ring structure, which makes it particularly useful for studying complex chemical and biological processes.
特性
分子式 |
C14H10 |
|---|---|
分子量 |
190.18 g/mol |
IUPAC名 |
anthracene |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+2,2+2,5+2,6+2,11+2,12+2 |
InChIキー |
MWPLVEDNUUSJAV-XJLGZWMLSA-N |
異性体SMILES |
C1=CC2=C[14C]3=[14CH][14CH]=[14CH][14CH]=[14C]3C=C2C=C1 |
正規SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)
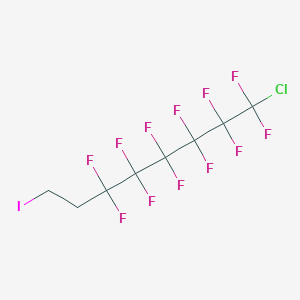
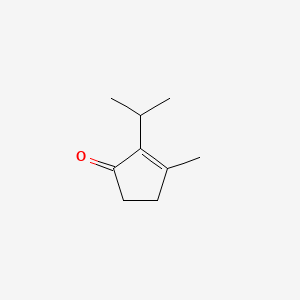

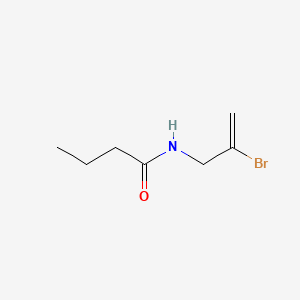

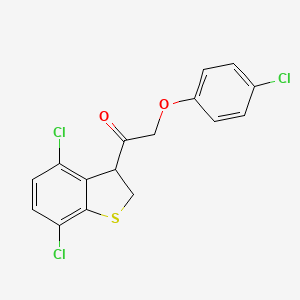

![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
